

¹H NMR spectrum of 3-(Boc-Amino)-3-phenylpropionic acid

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Compound of Interest

Compound Name: *3-(Boc-Amino)-3-phenylpropionic acid*

Cat. No.: *B1141246*

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An In-depth Technical Guide to the ¹H NMR Spectrum of **3-(Boc-Amino)-3-phenylpropionic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **3-(Boc-Amino)-3-phenylpropionic acid**. Due to the limited availability of a complete, formally published spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally similar compounds, including its isomer N-Boc-L-phenylalanine and the parent compound 3-phenylpropionic acid.

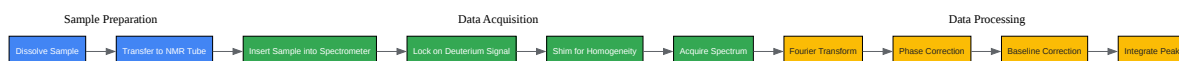
Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for **3-(Boc-Amino)-3-phenylpropionic acid**. These predictions are derived from established chemical shift principles and data from analogous structures.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Predicted Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)	~11-12	Broad Singlet	1H	N/A
Phenyl (-C ₆ H ₅)	7.20 - 7.40	Multiplet	5H	N/A
Methine (-CH)	~5.0 - 5.2	Multiplet	1H	~6-8
Methylene (-CH ₂)	~2.8 - 3.0	Doublet of Doublets	2H	~6-8 (vicinal), ~15-17 (geminal)
Boc (-C(CH ₃) ₃)	~1.4	Singlet	9H	N/A
Amide (-NH)	~5.5 - 6.5	Broad Singlet or Doublet	1H	N/A or ~7-9

Structural and Spectral Correlation

The structure of **3-(Boc-Amino)-3-phenylpropionic acid** with the predicted proton assignments is illustrated below. The diagram highlights the key proton environments that give rise to the distinct signals in the ¹H NMR spectrum.



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